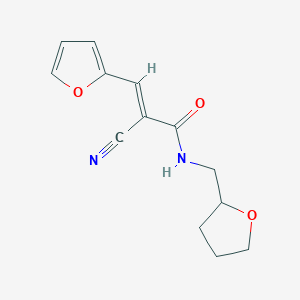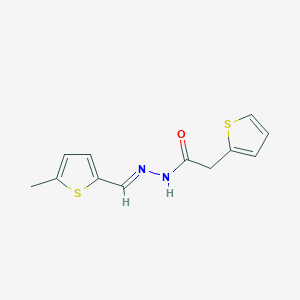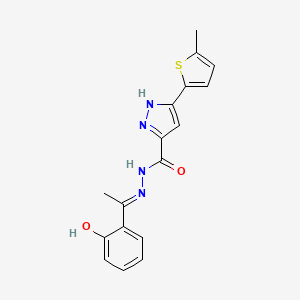![molecular formula C30H27BrN2O7 B11670555 (5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11670555.png)
(5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5Z)-5-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE” is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the diazinane ring, introduction of the bromine and methoxy groups, and the final assembly of the complex structure. Typical reaction conditions might include:
Reagents: Bromine, methoxybenzene, phenoxyethanol, diazinane trione precursors.
Conditions: Controlled temperatures, specific solvents, and catalysts to facilitate each step of the synthesis.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis methods, optimizing for yield and cost-effectiveness. This might involve:
Batch or continuous flow reactors: To manage the complex multi-step synthesis.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially altering the methoxy or phenoxy groups.
Reduction: Affecting the diazinane ring or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with altered functional groups or new properties.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potentially as a probe or inhibitor in biochemical studies.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Affecting their activity or signaling pathways.
Modulating biochemical pathways: Leading to changes in cellular processes or responses.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3-BROMO-4-METHOXY-PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
- (5Z)-5-[(3-BROMO-5-METHOXY-4-PHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The compound’s combination of functional groups and structural features distinguishes it from similar molecules, potentially offering unique reactivity or biological activity.
Properties
Molecular Formula |
C30H27BrN2O7 |
|---|---|
Molecular Weight |
607.4 g/mol |
IUPAC Name |
(5Z)-5-[[3-bromo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C30H27BrN2O7/c1-4-7-20-8-5-6-9-25(20)39-14-15-40-27-24(31)17-19(18-26(27)38-3)16-23-28(34)32-30(36)33(29(23)35)21-10-12-22(37-2)13-11-21/h4-6,8-13,16-18H,1,7,14-15H2,2-3H3,(H,32,34,36)/b23-16- |
InChI Key |
HLIFJTJBTGVJDA-KQWNVCNZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)OCCOC4=CC=CC=C4CC=C)OC)/C(=O)NC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCCOC4=CC=CC=C4CC=C)OC)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-Phenylmethylidene]pyrazine-2-carbohydrazide](/img/structure/B11670475.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11670492.png)
![2,4-Dibromo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol](/img/structure/B11670498.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11670500.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-furylmethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11670503.png)

![Ethyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11670512.png)
![N-[4-(4-bromophenoxy)phenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11670515.png)
![6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11670545.png)

![(5Z)-5-[(2-chlorophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11670569.png)
![2-bromo-N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B11670576.png)
![(5Z)-5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670577.png)
